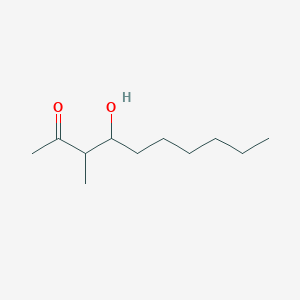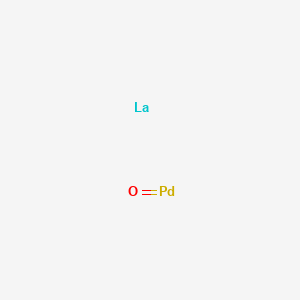
Lanthanum--oxopalladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–oxopalladium (1/1) is a compound that combines lanthanum and palladium in a unique stoichiometric ratio Lanthanum is a rare earth element known for its various applications in materials science, while palladium is a transition metal widely used in catalysis and electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–oxopalladium (1/1) typically involves the reaction of lanthanum oxide (La₂O₃) with palladium oxide (PdO) under controlled conditions. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete formation of the compound. The stoichiometric ratio of the reactants is carefully maintained to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of lanthanum–oxopalladium (1/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or solid-state synthesis. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Lanthanum–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or elemental forms.
Substitution: The palladium center can undergo substitution reactions with various ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligands such as phosphines (e.g., triphenylphosphine) or amines can be used in substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce elemental lanthanum and palladium.
Scientific Research Applications
Lanthanum–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Lanthanum–oxopalladium (1/1) is used in the development of advanced materials, including high-performance ceramics and electronic components.
Mechanism of Action
The mechanism by which lanthanum–oxopalladium (1/1) exerts its effects is primarily through its catalytic activity. The palladium center acts as a catalyst, facilitating various chemical reactions by providing an active site for reactants to interact. The lanthanum component enhances the stability and reactivity of the compound, making it an effective catalyst in a range of applications. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Lanthanum oxide (La₂O₃): Known for its use in optical materials and as a catalyst support.
Palladium oxide (PdO): Widely used in catalysis and electronic applications.
Lanthanum–oxoplatinum (1/1): A similar compound with platinum instead of palladium, used in catalysis and materials science.
Uniqueness: Lanthanum–oxopalladium (1/1) is unique due to the synergistic effects of lanthanum and palladium. The combination of these elements results in a compound with enhanced catalytic properties and stability compared to its individual components. This makes it particularly valuable in applications requiring high-performance catalysts and advanced materials.
Properties
CAS No. |
169701-90-0 |
|---|---|
Molecular Formula |
LaOPd |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
lanthanum;oxopalladium |
InChI |
InChI=1S/La.O.Pd |
InChI Key |
XAJZYPAPDHLFMJ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pd].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
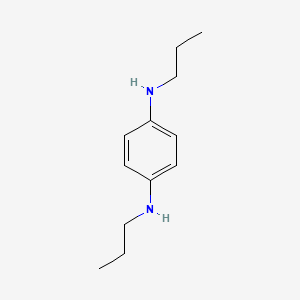

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
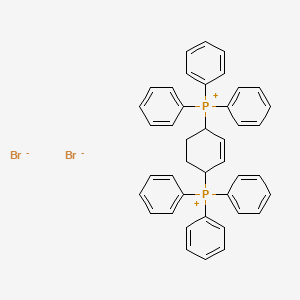
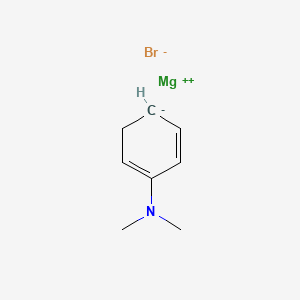

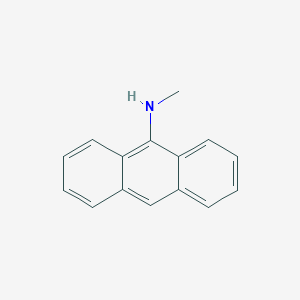
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
